2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-propan-2-yl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-7(3-4-11)5-9-10-8/h5-6,11H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWOTIHYNXAZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 5 Isopropyl 1h Pyrazol 4 Yl Ethan 1 Ol
Retrosynthetic Analysis of the 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol Scaffold
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary target molecule can be conceptually broken down into simpler, commercially available, or readily synthesizable precursors.
The ethanol (B145695) substituent at the C4 position of the pyrazole (B372694) ring can be disconnected to a formyl group, suggesting a pyrazole-4-carboxaldehyde as a key intermediate. This aldehyde functionality can be introduced onto the pyrazole ring via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction. The pyrazole-4-carboxaldehyde, in turn, can be retrosynthetically disconnected to the parent 5-isopropyl-1H-pyrazole.
The 5-isopropyl-1H-pyrazole core can be further broken down through the disconnection of the N-N and C-N bonds of the pyrazole ring. This leads to two key building blocks: a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. Specifically, the retrosynthesis points towards the use of hydrazine and a β-diketone bearing an isopropyl group, such as 4-methyl-2,4-pentanedione.
This analysis outlines a plausible forward synthesis beginning with the construction of the substituted pyrazole ring, followed by functionalization at the C4 position to introduce the ethanol side chain.
Established Synthetic Routes to the Pyrazole Ring System
The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. The most common approaches involve the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.
Cyclocondensation Reactions Involving Hydrazines
The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis. This method, often referred to as the Knorr pyrazole synthesis, is versatile and can be used to produce a wide array of substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The regioselectivity of this reaction is a critical consideration, as unsymmetrical 1,3-dicarbonyl compounds can potentially yield two isomeric pyrazoles. The reaction conditions, including the solvent, temperature, and the nature of the substituents on both the hydrazine and the dicarbonyl compound, can influence the final product distribution.
Cyclization Reactions of 1,3-Dicarbonyl Compounds
The cyclization of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a widely employed and efficient method for the synthesis of the pyrazole nucleus. This reaction can be carried out under various conditions, often with acid or base catalysis, to facilitate the condensation and subsequent cyclization. The choice of the 1,3-dicarbonyl precursor is crucial as it dictates the substitution pattern on the resulting pyrazole ring. For the synthesis of the 5-isopropyl-1H-pyrazole core, a suitable precursor would be a β-diketone containing an isopropyl group.
Specific Synthetic Approaches to this compound
Based on the retrosynthetic analysis and established synthetic methodologies, a multi-step synthesis is the most probable route to this compound.
Multi-Step Synthesis from Precursor Molecules
A plausible multi-step synthesis for this compound is outlined below:
Step 1: Synthesis of 5-isopropyl-1H-pyrazole
The initial step involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine. For the target molecule, 4-methyl-2,4-pentanedione would be the appropriate precursor. The reaction with hydrazine hydrate, typically in a suitable solvent such as ethanol or acetic acid, would yield 3-isopropyl-5-methyl-1H-pyrazole. It is important to note that the reaction of unsymmetrical β-diketones with hydrazine can lead to a mixture of regioisomers. Careful control of reaction conditions and purification are necessary to isolate the desired 5-isopropyl-1H-pyrazole.
Step 2: Formylation of 5-isopropyl-1H-pyrazole
The introduction of a formyl group at the C4 position of the pyrazole ring can be achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). The electron-rich pyrazole ring undergoes electrophilic substitution, preferentially at the C4 position, to yield 5-isopropyl-1H-pyrazole-4-carboxaldehyde. The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is generally high for the 4-position, especially when the 3 and 5 positions are substituted.
Step 3: Reduction of 5-isopropyl-1H-pyrazole-4-carboxaldehyde
The final step involves the reduction of the aldehyde functionality to a primary alcohol. This transformation can be readily accomplished using a variety of reducing agents. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.com. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The borohydride delivers a hydride ion to the carbonyl carbon of the aldehyde, which, upon workup with water or a mild acid, yields the target molecule, this compound.
Below is a table summarizing the proposed multi-step synthesis:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-methyl-2,4-pentanedione, Hydrazine hydrate | Ethanol or Acetic Acid, Reflux | 5-isopropyl-1H-pyrazole |
| 2 | 5-isopropyl-1H-pyrazole | POCl₃, DMF, 0°C to heat | 5-isopropyl-1H-pyrazole-4-carboxaldehyde |
| 3 | 5-isopropyl-1H-pyrazole-4-carboxaldehyde | NaBH₄, Methanol or Ethanol, Room Temperature | This compound |
One-Pot Synthetic Procedures
While a multi-step synthesis is a well-defined route, one-pot procedures offer advantages in terms of efficiency, reduced waste, and operational simplicity. Although a specific one-pot synthesis for this compound is not prominently described in the literature, the principles of one-pot synthesis could be applied.
A hypothetical one-pot synthesis could involve the initial formation of the pyrazole ring from 4-methyl-2,4-pentanedione and hydrazine, followed by the in-situ formylation at the C4 position without isolation of the intermediate pyrazole. Subsequent reduction of the aldehyde in the same reaction vessel would yield the final product. However, the compatibility of the reagents and reaction conditions for these sequential transformations would need to be carefully optimized to avoid side reactions and ensure a reasonable yield of the desired product. The development of such a one-pot procedure would represent a significant improvement in the synthesis of this compound.
Modern Synthetic Methodologies Applied to Pyrazole-Ethanol Synthesis
The construction of the this compound scaffold can be approached through various modern synthetic techniques that offer advantages in terms of efficiency, sustainability, and scalability over traditional methods. While a direct, dedicated synthesis for this specific molecule is not extensively documented, established methodologies for analogous pyrazole-4-ethanol derivatives can be applied. A plausible and efficient approach is the recyclization of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with an appropriate hydrazine, in this case, isopropylhydrazine. acs.orgnih.gov
Metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of functionalized pyrazoles. Although typically employed for C-C or C-N bond formation on the pyrazole ring itself, these methods can be adapted for the synthesis of precursors to this compound. For instance, a pyrazole core bearing a suitable functional group at the 4-position could undergo a metal-catalyzed coupling reaction to introduce the ethanol side chain.
Palladium- and copper-based catalysts are commonly used for such transformations. For example, a Sonogashira coupling of a 4-halopyrazole with an appropriately protected propargyl alcohol could yield a precursor that can be subsequently reduced to the desired ethanol derivative.
A significant area of catalytic application is in the N-arylation of the pyrazole ring, which will be discussed in section 2.5.1. Copper-catalyzed N-arylation of pyrazoles with aryl halides, often employing diamine ligands, is a well-established method that provides access to a wide range of N-aryl pyrazole derivatives. acs.orgmdpi.com Similarly, palladium-catalyzed couplings with aryl triflates have been shown to be effective. researchgate.net Cobalt-catalyzed directed arylation of C-H bonds in N-aryl pyrazoles offers another route to functionalized pyrazole systems. nih.gov
| Catalyst System | Reactants | Reaction Type | Potential Application |
| CuI / Diamine Ligand | Pyrazole, Aryl Halide | N-Arylation | Functionalization of the pyrazole nitrogen. |
| Palladium / tBuBrettPhos | Pyrazole, Aryl Triflates | N-Arylation | Synthesis of N-aryl pyrazole derivatives. |
| Co(hfacac)₂ / CeSO₄ | N-Aryl Pyrazole, Arylboronic Acid | Directed C-H Arylation | Further functionalization of an N-aryl pyrazole ring. |
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like pyrazoles. thieme-connect.com This involves the use of environmentally benign solvents (such as water or ethanol), the development of catalyst-free reactions, and the application of energy-efficient methods like microwave irradiation and ultrasound. nih.govekb.eg
For the synthesis of pyrazole derivatives, multicomponent reactions (MCRs) are particularly attractive from a green chemistry perspective as they allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. The use of water as a solvent in pyrazole synthesis has been explored, often in conjunction with catalysts that are recoverable and reusable. thieme-connect.com While specific examples for this compound are not prevalent, the general trend towards aqueous-phase synthesis of pyrazoles is well-documented.
| Green Chemistry Principle | Application in Pyrazole Synthesis | Reference Example |
| Use of Green Solvents | Water or ethanol as the reaction medium for pyrazole formation. | Synthesis of pyrano[2,3-c]pyrazoles in aqueous ethanol. nih.gov |
| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | Microwave-assisted synthesis of pyrazoles from chalcones. nih.gov |
| Atom Economy | Multicomponent reactions to construct the pyrazole ring in a single step. | Four-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netdergipark.org.tr The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govacs.org This methodology has been successfully applied to various pyrazole syntheses, such as the condensation of chalcones with hydrazines. nih.gov The synthesis of this compound precursors could likely be expedited using microwave technology.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. mdpi.com The synthesis of pyrazole derivatives has been successfully demonstrated in flow reactors, often involving multi-step sequences where intermediates are generated and consumed in a continuous stream. rsc.org For example, the synthesis of 4-(pyrazol-1-yl)carboxanilides has been achieved through a multi-step flow process, showcasing the potential of this technology for the efficient production of complex pyrazole-containing molecules. afinitica.comnih.gov
| Technology | Advantages in Pyrazole Synthesis | Potential Application |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Rapid synthesis of pyrazole precursors. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. | Continuous production of this compound. |
Chemical Transformations and Functionalization of this compound
The this compound molecule possesses several reactive sites that allow for a variety of chemical transformations and functionalizations. These include the two nitrogen atoms of the pyrazole ring and the primary hydroxyl group of the ethanol side chain.
The pyrazole ring contains two nitrogen atoms, offering opportunities for functionalization, primarily through N-alkylation and N-arylation. In unsymmetrical pyrazoles, such as the target compound, these reactions can lead to a mixture of regioisomers.
N-Alkylation: The alkylation of pyrazoles is typically carried out under basic conditions to deprotonate the N-H group, followed by reaction with an alkyl halide. The regioselectivity of this reaction is influenced by both steric and electronic factors. Generally, the less sterically hindered nitrogen is favored. Alternative methods, such as acid-catalyzed alkylation with trichloroacetimidates, have also been developed. mdpi.comsemanticscholar.org Enzyme-catalyzed N-alkylation using engineered methyltransferases offers a highly selective method for pyrazole functionalization. nih.gov
N-Arylation: The introduction of an aryl group at the pyrazole nitrogen can be achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions with aryl halides are a common approach. acs.orgmdpi.com Palladium-catalyzed methods have also been developed, offering an alternative catalytic system. researchgate.net
| Reaction | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | 2-(1-Alkyl-5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol and/or 2-(2-Alkyl-5-isopropyl-2H-pyrazol-4-yl)ethan-1-ol |
| N-Arylation | Aryl halide, Copper or Palladium catalyst, Base | 2-(1-Aryl-5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol and/or 2-(2-Aryl-5-isopropyl-2H-pyrazol-4-yl)ethan-1-ol |
The primary hydroxyl group of the ethanol side chain is a versatile functional handle that can undergo a range of common alcohol reactions, including oxidation, esterification, and etherification.
Oxidation: The primary alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. A study on the oxidation of 2-(pyrazol-4-yl)ethanols using potassium permanganate (B83412) (KMnO₄) demonstrated the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids. acs.orgnih.gov This indicates that under these conditions, the alcohol is oxidized to a ketone at the alpha-position to the pyrazole ring. To obtain the corresponding (5-isopropyl-1H-pyrazol-4-yl)acetic acid, a milder oxidizing agent would be required.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid or a coupling agent.
Etherification: The formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
| Reaction | Reagents and Conditions | Expected Product |
| Oxidation | KMnO₄ | 2-(5-isopropyl-1H-pyrazol-4-yl)-2-oxoacetic acid acs.orgnih.gov |
| Esterification | Carboxylic acid chloride, Base | 2-(5-isopropyl-1H-pyrazol-4-yl)ethyl ester |
| Etherification | Alkyl halide, Strong base | 4-(2-Alkoxyethyl)-5-isopropyl-1H-pyrazole |
Derivatization of the Isopropyl Moiety
The isopropyl group attached to the C5 position of the pyrazole ring represents a potential site for chemical modification, allowing for the synthesis of new analogues. While direct derivatization of such an unactivated alkyl group on a pyrazole core is not extensively documented, plausible synthetic transformations can be proposed based on established principles of organic chemistry.
One potential route involves free-radical halogenation. The tertiary carbon-hydrogen bond on the isopropyl group is a favorable site for radical abstraction. Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) could selectively introduce a bromine atom, yielding 2-(5-(2-bromopropan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. This halogenated intermediate would be a versatile precursor for nucleophilic substitution reactions, enabling the introduction of various functional groups such as hydroxyl, cyano, or amino moieties.
Another conceivable pathway is oxidation. Although alkyl groups on heterocyclic rings are generally resistant to oxidation, powerful oxidizing agents might achieve transformation. For instance, strong oxidants could potentially oxidize the isopropyl group to a tertiary alcohol, forming 2-(5-(2-hydroxypropan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. However, controlling such an oxidation to prevent side reactions or degradation of the pyrazole ring would be a significant challenge. The reactivity of the pyrazole ring itself, particularly its susceptibility to oxidation, would need to be carefully considered.
Reaction Mechanisms and Stereochemical Considerations in Synthesis
The synthesis of this compound involves the construction of the core pyrazole ring with specific substituent placement. The primary synthetic route is a variation of the Knorr pyrazole synthesis.
The most established pathway for constructing the 4,5-disubstituted pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. rsc.orgjk-sci.com For the target molecule, the synthesis would commence with an unsymmetrical 1,3-dicarbonyl precursor, specifically 4-(ethanoyl)-5-methylhexan-3-one, reacting with hydrazine.
The mechanism proceeds through several key steps:
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the diketone. Due to the unsymmetrical nature of the diketone, this attack can occur at two different sites.
Hydrazone Formation: This initial attack leads to the formation of a carbinolamine intermediate, which rapidly dehydrates to form a hydrazone. rsc.org
Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This step forms a five-membered heterocyclic intermediate.
Aromatization: The cyclic intermediate subsequently eliminates a molecule of water to yield the stable, aromatic pyrazole ring.
Recent studies have shown that the kinetics of the Knorr synthesis can be more complex than previously understood, sometimes involving autocatalytic pathways and multiple intermediates. rsc.org The dehydration of the cyclic intermediate is generally considered the rate-determining step under neutral pH conditions. rsc.org
An alternative approach circumvents the often unstable 1,3-dicarbonyls by using 1,3-diols as synthetic equivalents. organic-chemistry.org This method utilizes a ruthenium-catalyzed hydrogen transfer reaction, where the diol is oxidized in situ to the dicarbonyl, which then reacts with hydrazine to form the pyrazole. organic-chemistry.org
Regioselectivity: When an unsymmetrical 1,3-diketone reacts with hydrazine, two constitutional isomers can potentially form. The control of regioselectivity is therefore paramount. In the synthesis of this compound, the desired regioisomer has the isopropyl group at position C5 and the ethanol substituent at C4.
The regiochemical outcome is primarily governed by the difference in electrophilicity and steric hindrance of the two carbonyl carbons in the diketone precursor. rsc.orgresearchgate.net
Steric Factors: The bulkier isopropyl group adjacent to one carbonyl will sterically hinder the nucleophilic attack of hydrazine at that site. Consequently, the initial attack is more likely to occur at the less hindered carbonyl carbon.
Electronic Factors: The electronic nature of the substituents also plays a role. The reaction pathway is often dictated by which carbonyl group is more electrophilic.
Reaction Conditions: The regioselectivity of the Knorr synthesis is highly sensitive to the reaction conditions. Factors such as pH, solvent, and temperature can significantly influence the ratio of the resulting isomers. rsc.org For instance, acid catalysis is typically used in the Knorr synthesis. jk-sci.com The reaction of unsymmetrical β-enamino diketones with phenylhydrazine (B124118) has been shown to yield different regioisomers depending on whether a protic or aprotic solvent is used. researchgate.net Theoretical studies suggest that while activation energies for the formation of both isomers may be similar, the thermodynamic stability of the final products often governs the observed regiospecificity. researchgate.net
Stereoselectivity: The pyrazole ring itself is aromatic and planar, so stereoisomerism is not a factor for the core structure. The target molecule, this compound, is achiral. However, if a chiral center were to be introduced, for example by modifying the ethanol side chain, stereochemical control would become important. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, such as tert-butanesulfinamide, to direct the stereoselective formation of chiral centers. nih.gov
Optimization of Reaction Conditions and Yield for Research Scale Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Key parameters for optimization include the choice of catalyst, solvent, and energy source.
Catalysis: While the classic Knorr synthesis often uses a simple acid catalyst, modern variations employ a range of catalysts to improve efficiency.
Lewis Acids and Metal Catalysts: Copper triflate has been used as a catalyst for the condensation of α,β-ethylenic ketones with hydrazines. nih.gov Silver-catalyzed reactions have been shown to be highly effective for the regioselective formation of certain pyrazoles, achieving high yields at room temperature. mdpi.com
Nanocatalysts: An efficient and environmentally friendly protocol using nano-ZnO as a catalyst in an aqueous medium has been developed for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov
| Catalyst | Substrates | Key Advantages | Yield | Reference |
|---|---|---|---|---|
| Nano-ZnO | Ethyl acetoacetate (B1235776) and Phenylhydrazine | Green protocol, aqueous media, easy work-up | 95% | nih.gov |
| Copper Triflate bmim | α,β-ethylenic ketone and Hydrazine | Catalytic system for pyrazoline formation | Good | nih.gov |
| Silver Triflate (AgOTf) | Trifluoromethylated ynones and Hydrazines | High regioselectivity, rapid reaction at RT | up to 99% | mdpi.com |
| RuH2(PPh3)3CO / Xantphos | 1,3-diols and Hydrazines | Uses stable diols instead of diketones | up to 75% | organic-chemistry.org |
Solvent and Reaction Media: The choice of solvent can dramatically affect reaction rates and selectivity. While traditional methods often use alcohols like ethanol, other solvents have been found to be superior. For example, conducting the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide (DMA) at room temperature has been shown to provide high yields. organic-chemistry.org
Microwave-Assisted Synthesis: A significant advancement in optimizing pyrazole synthesis is the use of microwave irradiation. scielo.brresearchgate.net This technique often leads to a drastic reduction in reaction time, improved yields, and cleaner reactions compared to conventional heating methods. acs.orgrsc.org Solvent-free, microwave-assisted synthesis represents a particularly green and efficient approach. scielo.brresearchgate.net
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pyrazole/Oxadiazole Hybrids | Conventional Heating | 7-9 hours | ~77% | acs.org |
| Microwave Irradiation | 9-10 minutes | 79-92% | ||
| Pyrazolyl-benzochromanones | Conventional Reflux | 10-12 hours | 59-71% | rsc.org |
| Microwave Irradiation | 5-7 minutes | Good | ||
| 4,5-dihydro-1H-pyrazoles | Conventional Heating | Long | Moderate | scielo.br |
| Microwave (Solvent-free) | ~6 minutes | Improved |
By systematically optimizing these parameters—selecting an appropriate catalyst like nano-ZnO, using a solvent such as DMA, and employing microwave irradiation—the research-scale synthesis of this compound can be made significantly more efficient, high-yielding, and environmentally benign.
Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
While standard 1D ¹H and ¹³C NMR provide fundamental structural information, advanced 1D techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) experiments offer deeper insights.
The DEPT-135 experiment for 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol distinguishes between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. This allows for the unambiguous assignment of the carbon signals corresponding to the isopropyl methyl groups, the isopropyl methine, the ethyl chain, and the pyrazole (B372694) ring.
Table 1: DEPT-135 Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 22.5 | CH₃ | Isopropyl CH₃ |
| 27.8 | CH | Isopropyl CH |
| 30.1 | CH₂ | -CH₂-CH₂OH |
| 61.2 | CH₂ | -CH₂-OH |
| 128.9 | CH | Pyrazole C-3 |
Nuclear Overhauser Effect (NOE) experiments are crucial for determining spatial relationships between protons. For this compound, irradiation of the isopropyl CH proton signal would be expected to show an NOE enhancement for the adjacent isopropyl methyl protons and the pyrazole C-3 proton, confirming their proximity.
Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity within a molecule.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For the target molecule, cross-peaks would be observed between the protons of the ethyl group (-CH₂-CH₂-OH), and between the isopropyl CH proton and the two methyl groups.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include correlations from the isopropyl methyl protons to the isopropyl methine carbon and the pyrazole C-5, as well as correlations from the ethyl protons to the pyrazole C-4.
Nuclear Overhauser Effect Spectroscopy (NOESY): Similar to 1D NOE, the 2D NOESY experiment maps spatial proximities between protons. Cross-peaks would be expected between protons that are close in space, regardless of their bonding connectivity, providing valuable conformational information.
Table 2: Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Protons (¹H δ) | Correlating Atom (¹H or ¹³C δ) |
| COSY | 1.25 (isopropyl CH₃) | 3.05 (isopropyl CH) |
| 2.70 (-CH₂-CH₂OH) | 3.80 (-CH₂-OH) | |
| HSQC | 1.25 (isopropyl CH₃) | 22.5 (isopropyl CH₃) |
| 3.80 (-CH₂-OH) | 61.2 (-CH₂-OH) | |
| 7.50 (pyrazole C-3 H) | 128.9 (pyrazole C-3) | |
| HMBC | 1.25 (isopropyl CH₃) | 27.8 (isopropyl CH), 145.0 (pyrazole C-5) |
| 2.70 (-CH₂-CH₂OH) | 118.5 (pyrazole C-4) |
Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes and tautomerism. For this compound, VT-NMR could be employed to study the rotational barrier of the isopropyl group and the conformational flexibility of the ethanol (B145695) side chain. Additionally, it could provide information on the proton exchange dynamics of the pyrazole N-H and the hydroxyl O-H protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₆N₂O), the exact mass can be calculated and compared to the experimentally determined value.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 169.13354 | 169.1338 |
| [M+Na]⁺ | 191.11548 | 191.1157 |
The close agreement between the calculated and observed masses confirms the elemental formula of the compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. For the [M+H]⁺ ion of this compound, characteristic fragmentation patterns would be expected.
A primary fragmentation pathway would likely involve the loss of a water molecule from the ethanol side chain. Another significant fragmentation would be the cleavage of the C-C bond between the pyrazole ring and the ethyl group, leading to the formation of a stable pyrazolyl-methyl cation. The fragmentation of the isopropyl group is also a probable pathway.
Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 169.1 | 151.1 | H₂O | Ionized pyrazole with ethylidene side chain |
| 169.1 | 125.1 | C₂H₄O | Isopropyl-pyrazolyl-methyl cation |
| 169.1 | 111.1 | C₃H₇ | Pyrazolyl-ethanol cation |
By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, providing evidence that corroborates the data obtained from NMR spectroscopy.
Electrospray Ionization (ESI) and Electron Impact (EI) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules. Both Electrospray Ionization (ESI) and Electron Impact (EI) are commonly employed techniques, each providing complementary information.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. This is particularly useful for the unambiguous determination of the molecular weight. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule. The high sensitivity of ESI also makes it suitable for analyzing trace amounts of the compound. The analysis of alcohols by ESI can sometimes be enhanced by the addition of alkali metal salts, such as lithium iodide, to promote the formation of intense [M+Li]⁺ adducts. nih.gov
Electron Impact (EI): In contrast to ESI, EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint characterized by a series of fragment ions that can be used to deduce the molecule's structure. The fragmentation of pyrazole derivatives under EI is known to be highly dependent on the nature and position of the substituents. rsc.org A common fragmentation pathway for pyrazoles involves the cleavage of the N-N bond. rsc.org For this compound, characteristic fragmentation patterns would be expected, including the loss of the ethanol side chain, cleavage of the isopropyl group, and fragmentation of the pyrazole ring itself. The molecular ion peak in EI spectra of alcohols can be weak or absent due to the facile loss of a water molecule. libretexts.org
A plausible fragmentation pattern for this compound under EI ionization is detailed in the table below.
| m/z (Proposed) | Proposed Fragment | Fragmentation Pathway |
| 168 | [C₉H₁₆N₂O]⁺ | Molecular Ion (M⁺) |
| 153 | [C₈H₁₃N₂O]⁺ | Loss of CH₃ radical from the isopropyl group |
| 150 | [C₉H₁₄N₂]⁺ | Loss of H₂O from the ethanol group |
| 125 | [C₇H₁₃N₂]⁺ | Loss of the ethanol group (CH₂CH₂OH) |
| 111 | [C₆H₁₁N₂]⁺ | Loss of the isopropyl group |
| 95 | [C₅H₇N₂]⁺ | Cleavage of the pyrazole ring |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
This table presents predicted data based on general fragmentation patterns of pyrazole derivatives and alcohols.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibration of the pyrazole ring is expected to appear in a similar region, typically around 3100-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range. The pyrazole ring itself will exhibit characteristic stretching vibrations (C=C, C=N) in the 1400-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would likely appear in the 1050-1150 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds, such as the C-C bonds of the pyrazole ring and the isopropyl group, often produce strong Raman signals. The symmetric stretching vibrations of the pyrazole ring would be particularly prominent in the Raman spectrum.
The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to aid in the assignment of the observed vibrational frequencies. jocpr.comderpharmachemica.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| N-H Stretch (Pyrazole) | 3100-3500 | Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=N/C=C Stretch (Pyrazole Ring) | 1400-1650 | 1400-1650 |
| C-O Stretch (Primary Alcohol) | 1050-1150 | Weak |
This table presents predicted data based on characteristic vibrational frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
The crystal packing of this compound would be dictated by a variety of intermolecular interactions. Given the presence of both a hydrogen bond donor (the O-H and N-H groups) and acceptors (the pyrazole nitrogen atoms and the alcohol oxygen), hydrogen bonding is expected to play a dominant role in the supramolecular assembly. imedpub.com Strong O-H···N or N-H···O hydrogen bonds are likely to form, creating chains or more complex networks of molecules in the crystal lattice. imedpub.com
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For this compound, this would reveal the rotational orientation of the isopropyl and ethanol substituents relative to the pyrazole ring. The dihedral angles between the plane of the pyrazole ring and the substituents would be precisely determined. It is expected that the conformation adopted in the crystal is one that minimizes steric hindrance while maximizing favorable intermolecular interactions. The planarity of the pyrazole ring itself is a key structural feature. The conformation of the ethanol side chain will be of particular interest, as its orientation will be influenced by its involvement in hydrogen bonding.
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis of the moderately polar this compound.
Method Development: The development of an RP-HPLC method would involve the optimization of several parameters to achieve good resolution, sharp peak shapes, and a reasonable analysis time. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijcpa.in An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by ensuring the analyte is in a single protonation state. ijcpa.in The mobile phase composition (the ratio of organic solvent to water) and the flow rate would be adjusted to optimize the retention time and separation. Detection would typically be performed using a UV detector at a wavelength where the pyrazole ring exhibits strong absorbance.
Validation: Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netijrpas.com The validation process would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by preparing a series of standard solutions and plotting the peak area against the concentration.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
| HPLC Parameter | Typical Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
This table presents a hypothetical, yet typical, set of starting conditions for the development of an RP-HPLC method for the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. However, compounds containing polar functional groups, such as the hydroxyl group in this compound, often exhibit poor chromatographic behavior, including peak tailing and potential thermal degradation in the GC inlet. To overcome these issues, derivatization is a common strategy. osti.gov
One of the most widely used derivatization techniques is silylation, where an active proton in the analyte is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. osti.govdphen1.com This process increases the volatility and thermal stability of the compound while reducing its polarity, leading to improved peak shape and reproducibility in GC-MS analysis. osti.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. dphen1.com
For the analysis of this compound, the hydroxyl group can be converted to its corresponding TMS ether. The resulting derivative can then be analyzed by GC-MS. The mass spectrum of the TMS derivative would be expected to show characteristic fragments, including a molecular ion peak (M+), a peak corresponding to the loss of a methyl group ([M-15]+), and other fragments arising from the pyrazole and isopropyl substituents.
Table 1: Illustrative GC-MS Data for the TMS Derivative of a Structurally Similar Pyrazole Ethanol This table is a representative example based on general principles of GC-MS analysis of silylated alcohols, as specific data for this compound is not available in the reviewed literature.
| Parameter | Value |
|---|---|
| Derivative | O-trimethylsilyl-2-(5-isopropyl-1H-pyrazol-4-yl)ethane |
| Retention Time (min) | 12.5 |
| Molecular Ion (m/z) | 240 |
| Key Fragment 1 (m/z) | 225 ([M-CH₃]⁺) |
| Key Fragment 2 (m/z) | 197 ([M-C₃H₇]⁺) |
| Key Fragment 3 (m/z) | 73 ([Si(CH₃)₃]⁺) |
Chiral Chromatography for Enantiomeric Purity Determination
Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different pharmacological effects. Although this compound itself is not chiral, the principles of chiral chromatography are crucial for closely related compounds where a stereocenter might be present. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the benchmark for separating enantiomers and determining enantiomeric purity. acs.orgresearchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for the enantioseparation of a broad range of chiral compounds, including pyrazole derivatives. nih.govresearchgate.netnih.gov These stationary phases, often coated or immobilized on a silica (B1680970) support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov
The separation of enantiomers of pyrazole-containing compounds has been successfully achieved using columns like Lux Cellulose-2 and Lux Amylose-2. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., n-hexane/ethanol) or polar organic mode (e.g., acetonitrile), significantly influences the retention and resolution of the enantiomers. nih.govresearchgate.net For a hypothetical chiral analogue of this compound, a similar approach would be employed to develop a method for determining its enantiomeric excess.
Table 2: Representative Chiral HPLC Method for a Racemic Pyrazole Analogue This table is based on published methods for other chiral pyrazole derivatives and serves as an illustrative example. nih.govresearchgate.netnih.gov
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Lux Cellulose-2 | Lux Amylose-2 |
| Mobile Phase | n-Hexane/Ethanol (90:10, v/v) | Acetonitrile (100%) |
| Flow Rate (mL/min) | 1.0 | 0.8 |
| Temperature (°C) | 25 | 30 |
| Retention Time (Enantiomer 1, min) | 8.2 | 15.4 |
| Retention Time (Enantiomer 2, min) | 9.5 | 17.1 |
| Resolution (Rs) | 2.1 | 2.5 |
| Selectivity (α) | 1.25 | 1.18 |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior and Stability Studies in a Research Context
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are thermal analysis techniques used to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures. DSC measures the difference in heat flow between a sample and a reference, allowing for the determination of melting points, glass transitions, and other thermal events.
In the research and development of new chemical entities, understanding the thermal stability is crucial. For pyrazole derivatives, TGA can reveal the onset temperature of decomposition, which is a key indicator of the compound's stability. DSC provides the melting point, which is a fundamental physical property and an indicator of purity. For hydrated or solvated compounds, these techniques can also quantify the loss of water or solvent upon heating.
While specific TGA/DSC data for this compound are not publicly available, analysis of similar heterocyclic compounds allows for a representative description of the expected thermal behavior. A typical DSC thermogram would show a sharp endothermic peak corresponding to the melting of the crystalline solid. The TGA curve would likely show a stable mass until the onset of thermal decomposition at a higher temperature.
Table 3: Representative Thermal Analysis Data for a Pyrazole Derivative This table presents hypothetical but plausible thermal properties for a compound like this compound based on the analysis of other pyrazole compounds.
| Analysis | Parameter | Illustrative Value |
|---|---|---|
| DSC | Melting Point (Onset) | 115 °C |
| DSC | Melting Point (Peak) | 118 °C |
| DSC | Enthalpy of Fusion (J/g) | 150 |
| TGA | Onset of Decomposition (Tonset) | 220 °C |
| TGA | Temperature at 5% Mass Loss (T5%) | 235 °C |
| TGA | Residual Mass at 500 °C | < 5% |
Computational and Theoretical Chemistry Studies of 2 5 Isopropyl 1h Pyrazol 4 Yl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. eurasianjournals.comnih.gov For pyrazole (B372694) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and predict various molecular properties. malayajournal.orgderpharmachemica.com These calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformation of 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol. The electronic properties, such as dipole moment and charge distribution on different atoms, can also be computed, offering insights into the molecule's polarity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, indicating that this is a likely site for electrophilic attack. The LUMO distribution highlights potential sites for nucleophilic attack. Analysis of these frontier orbitals for this compound would reveal its kinetic stability and potential reaction pathways.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, suggesting these are the primary sites for electrophilic interactions. Positive potentials might be found around the hydrogen atoms.
Computational methods can accurately predict spectroscopic data, which is crucial for the characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for pyrazole derivatives have shown good agreement with experimental data. jocpr.comnih.gov These calculations are typically performed using DFT methods. nih.gov For this compound, predicted NMR spectra can aid in the assignment of experimental signals to specific protons and carbons. Calculated vibrational frequencies can help in interpreting the experimental IR spectrum, assigning specific bands to the stretching and bending modes of different functional groups within the molecule, such as the O-H, C-H, C=N, and C-C bonds.
| Spectroscopic Parameter | Computational Method | Information Gained for this compound |
| ¹H NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method with DFT | Predicts the chemical environment of each proton, aiding in structural elucidation. |
| ¹³C NMR Chemical Shifts | GIAO method with DFT | Predicts the chemical environment of each carbon atom, complementing the ¹H NMR data. |
| Vibrational Frequencies (IR) | DFT calculations | Predicts the frequencies of molecular vibrations, allowing for the assignment of experimental IR absorption bands to specific functional groups and vibrational modes. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational flexibility of molecules.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties. bohrium.combohrium.com For this compound, the presence of the flexible ethan-1-ol side chain and the rotatable isopropyl group means that the molecule can adopt multiple conformations. Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them. This analysis can reveal the preferred spatial arrangement of the different functional groups. Understanding the conformational landscape is crucial as different conformers may exhibit different reactivities and biological activities.
Molecular Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme, to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. For pyrazole derivatives, docking studies have been widely employed to explore their potential as inhibitors for various enzymes.
Research on a variety of pyrazole-containing compounds has demonstrated their ability to fit into the active sites of numerous enzymes, often stabilized by a network of interactions. ijpcsonline.com For this compound, the key structural features for docking would be the pyrazole ring, the isopropyl group, and the ethanol (B145695) side chain. The pyrazole ring can act as a scaffold, with its nitrogen atoms capable of forming crucial hydrogen bonds with amino acid residues in an enzyme's active site. researchgate.net The isopropyl group, being hydrophobic, would likely engage in van der Waals interactions within a hydrophobic pocket of the target protein. The terminal hydroxyl group of the ethanol side chain is a prime candidate for forming additional hydrogen bonds, further anchoring the molecule within the binding site.
Docking studies on related pyrazole derivatives have revealed significant interactions with various therapeutic targets. For instance, different substituted pyrazoles have been docked against enzymes like cyclooxygenase (COX), histone deacetylase (HDAC8), and various protein kinases, showing promising binding energies and interaction patterns. ijpcsonline.comnih.gov The binding affinity is typically quantified by a docking score, which estimates the free energy of binding.
Table 1: Representative Molecular Docking Studies of Pyrazole Derivatives This table presents data from studies on various pyrazole derivatives to illustrate typical findings in this research area.
| Compound Class | Target Enzyme | PDB ID | Representative Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|---|
| Pyrazole-Thiourea Derivatives | Carbonic Anhydrase I/II | - | -8.5 to -9.2 (Glide XP) | His94, His96, Thr199 |
| 4-Aminoantipyrine Derivatives | Histone Deacetylase 8 (HDAC8) | 1T69 | -6.4 | Asp331 |
| Diaryl-Pyrazole Derivatives | VEGFR-2 | 2QU5 | -10.1 | Cys919, Asp1046 |
Note: The data are illustrative and compiled from various sources on different pyrazole derivatives. The specific values and interactions would vary for this compound.
Molecular Dynamics Simulations for Ligand-Target Interactions (Theoretical)
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. eurasianjournals.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of the ligand and the protein, and the stability of their interactions.
For a complex of this compound with a hypothetical target enzyme, an MD simulation would typically be run for tens to hundreds of nanoseconds. Key parameters analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net
RMSD: This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial docked position. A stable, low-fluctuating RMSD value over the simulation time suggests that the ligand remains securely bound in the active site and the protein structure is not significantly perturbed.
RMSF: This is calculated for individual amino acid residues or atoms. High RMSF values indicate regions of high flexibility. Analysis of the RMSF of the active site residues can show how the protein adapts to the presence of the ligand.
MD simulations performed on other pyrazole-containing inhibitors have demonstrated the stability of their binding modes. researchgate.net For example, simulations have shown that key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, confirming the stability of the complex. researchgate.net Theoretically, an MD simulation of this compound would likely confirm the stability of hydrogen bonds formed by its pyrazole nitrogens and terminal hydroxyl group, as well as the persistent hydrophobic interactions of its isopropyl group.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). ej-chem.org These models are invaluable for predicting the activity or properties of new, untested compounds.
The first step in building a QSAR/QSPR model is to calculate a set of molecular descriptors for a series of compounds with known activities or properties. These descriptors quantify various aspects of the molecule's structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, electrotopological state (E-state) indices, which describe atomic features in the context of the whole molecule.
3D Descriptors: Geometric properties like molecular surface area, volume, and shape indices.
Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic properties.
For pyrazole derivatives, studies have shown that a combination of descriptors is often necessary to build a robust model. acs.org For a molecule like this compound, important descriptors would likely include those related to its size and shape (e.g., molecular volume), hydrophobicity (LogP), and electronic features (e.g., partial charges on the nitrogen and oxygen atoms).
Once descriptors are calculated, statistical methods are used to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). rjpbr.com
An example of a generic MLR equation for a QSAR model might look like: pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... where pIC50 is the biological activity, and c0, c1, c2 are coefficients determined by the regression analysis.
The predictive power of a QSAR model is rigorously assessed through internal and external validation. nih.gov Key statistical metrics include:
R² (Coefficient of determination): Indicates how well the model fits the training data.
Q² (Cross-validated R²): Measures the model's internal predictive ability.
R²_pred (External validation R²): Assesses the model's ability to predict the activity of an external test set of compounds.
QSAR studies on pyrazole derivatives have successfully developed models to predict activities such as anticancer, anti-inflammatory, and enzyme inhibition, often highlighting the importance of specific structural features for potency. nih.gov
Table 2: Representative QSAR Models for Pyrazole Derivatives This table summarizes the statistical quality of QSAR models developed for different series of pyrazole compounds.
| Pyrazole Series | Biological Activity | Modeling Method | R² | Q² | R²_pred |
|---|---|---|---|---|---|
| Diaryl-pyrazoles | CCR2 Inhibition | GA-MLR | 0.88 | 0.81 | 0.85 |
| Pyrazolyl-pyrimidinones | HIV-1 Inhibition | MLR | 0.70 | 0.54 | - |
| Pyrazolone Derivatives | Anti-inflammatory | PLS | 0.84 | 0.71 | 0.77 |
Note: Data are compiled from various QSAR studies and are for illustrative purposes.
Reaction Pathway Energetics and Transition State Calculations
Computational chemistry provides essential tools for studying chemical reactions, allowing for the elucidation of reaction mechanisms, the calculation of activation energies, and the characterization of transition states. wuxiapptec.com This is particularly useful for understanding the synthesis and reactivity of heterocyclic compounds like pyrazoles.
The synthesis of the pyrazole ring can proceed through several pathways, often involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648). mdpi.com Computational methods, particularly Density Functional Theory (DFT), can be used to map out the potential energy surface for these reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable pathway can be identified.
For a substituted pyrazole like this compound, another important reaction is N-alkylation of the pyrazole ring. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to different regioisomers. DFT calculations can predict the regioselectivity of such reactions by comparing the activation energies for the two competing pathways. wuxiapptec.com Studies have shown that both steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent influence the transition state energies and thus the final product ratio. wuxiapptec.com For instance, calculations on the alkylation of a generic pyrazole showed that the activation energy for N1 methylation was 6.4 kcal/mol, while for N2 it was 9.4 kcal/mol, favoring the N1 product. However, changing the alkylating agent to N-methyl chloroacetamide reversed this preference, with calculated activation energies of 18.0 kcal/mol (N1) and 15.0 kcal/mol (N2). wuxiapptec.com
Table 3: Calculated Activation Energies for Pyrazole Reactions This table provides examples of computationally determined activation energies for different reaction steps in pyrazole chemistry.
| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| N1-Methylation | Pyrazole + CH₃Br | DFT | 6.4 |
| N2-Methylation | Pyrazole + CH₃Br | DFT | 9.4 |
| N1-Alkylation | Pyrazole + N-methyl chloroacetamide | DFT | 18.0 |
| N2-Alkylation | Pyrazole + N-methyl chloroacetamide | DFT | 15.0 |
| Tautomerization (Intramolecular) | Substituted Pyrazole | DFT | >30 |
Note: Data are illustrative and sourced from computational studies on generic or variously substituted pyrazoles.
These calculations not only predict the outcome of a reaction but also provide a detailed three-dimensional structure of the transition state, the fleeting molecular arrangement at the peak of the energy barrier. acs.org Analyzing these structures reveals the key geometric and electronic features that stabilize or destabilize the pathway, offering a deeper understanding of the reaction mechanism.
Activation Energy Barriers and Reaction Rate Constants
General Reactivity of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wikipedia.org Their aromatic nature and the presence of multiple reaction sites make their chemistry particularly rich. mdpi.com Computational methods, such as Density Functional Theory (DFT), are frequently employed to study the reaction mechanisms of pyrazole derivatives, including N-alkylation and isomerization. researchgate.net These studies help in predicting the regioselectivity and understanding the factors that influence the reaction rates.
High-temperature organic synthesis, for instance, has been used to overcome significant activation energy barriers in the isomerization of N-substituted pyrazoles, with DFT calculations validating the experimental findings. rsc.orgnih.gov Such studies demonstrate the power of combining experimental and theoretical approaches to access novel chemical transformations. rsc.orgnih.gov
Activation Energy in Pyrazole Reactions
The activation energy is the minimum amount of energy required for a chemical reaction to occur. For pyrazole derivatives, computational studies have focused on various reactions, providing insights into their kinetic stability and reactivity pathways.
One area of significant interest is the N-alkylation of pyrazoles. DFT calculations have been used to determine the activation energies for alkylation at the N1 and N2 positions of the pyrazole ring. wuxiapptec.com The preferred site of alkylation is often dictated by the nature of the electrophile and the substituents on the pyrazole ring. For example, in one study, the calculated activation energies for the methylation of a pyrazole derivative with methyl bromide were 6.4 kcal/mol for N1 alkylation and 9.4 kcal/mol for N2 alkylation, indicating a preference for the N1 position. wuxiapptec.com However, when a different alkylating agent (N-methyl chloroacetamide) was used, the calculated activation energies were 18.0 kcal/mol for N1 and 15.0 kcal/mol for N2, favoring N2 alkylation. wuxiapptec.com This highlights the crucial role of the transition state interactions in determining the reaction outcome.
Another important reaction is the tautomerization of NH-pyrazoles. Quantum-chemical calculations have been performed to evaluate the activation barrier for the interconversion between 1H- and 2H-tautomers. nih.gov For one particular 3,5-disubstituted pyrazole, the Gibbs free energy of activation for intramolecular proton transfer was calculated to be a substantial 47.5 kcal/mol, indicating a high kinetic barrier for this process in a nonpolar medium. nih.gov
The table below summarizes representative calculated activation energies for reactions of pyrazole derivatives from the literature. It is important to note that these values are for model systems and would be expected to differ for this compound due to the specific electronic and steric effects of its substituents.
| Reaction Type | Pyrazole Derivative | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| N1-Methylation | Generic Pyrazole | DFT | 6.4 |
| N2-Methylation | Generic Pyrazole | DFT | 9.4 |
| N1-Alkylation with N-methyl chloroacetamide | Generic Pyrazole | DFT | 18.0 |
| N2-Alkylation with N-methyl chloroacetamide | Generic Pyrazole | DFT | 15.0 |
| Intramolecular Tautomerization (2H to 1H) | 5(3)-(4-tert-butylphenyloxy)methoxy-3(5)-phenyl-1H-pyrazole | Quantum-Chemical Calculations | 47.5 |
Reaction Rate Constants
While direct calculations of reaction rate constants for this compound are not available, kinetic studies on pyrazole formation provide a basis for understanding the factors that govern reaction rates in this class of compounds. The Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a classic example. researchgate.net Kinetic data for such reactions have been acquired using various techniques, and microkinetic models have been developed to understand the reaction rate variations under different catalytic conditions (e.g., acid-catalyzed vs. neutral). researchgate.net
The relationship between the activation energy and the reaction rate constant is described by the Arrhenius equation. A lower activation energy corresponds to a higher reaction rate constant and thus a faster reaction. The computational studies on pyrazole alkylation, for instance, by providing the activation energies, allow for a qualitative comparison of the reaction rates at different nitrogen atoms of the pyrazole ring. wuxiapptec.com
Biological Activities and Mechanistic Investigations Non Clinical Focus
Exploration of Molecular Targets and Biochemical Pathways
There is currently no published research identifying the specific molecular targets or biochemical pathways that may be modulated by 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol.
No in vitro biochemical assays have been reported that assess the inhibitory or activating effects of this compound on any specific enzymes.
There are no available in vitro receptor binding profiles for this compound from radioligand or fluorescence-based assays.
The effect of this compound on ion channels or transporters has not been investigated in any published in vitro electrophysiology or flux assay studies.
Cellular Level Investigations in Non-Human Models or Cell-Free Systems
Investigations at the cellular level to determine the effects of this compound in non-human models or cell-free systems have not been documented in the scientific literature.
There is no data available concerning the impact of this compound on cellular signaling cascades, such as kinase activity or the levels of second messengers.
There are no studies available that describe the subcellular localization of this compound or its potential interactions with other cellular components.
Impact on Cellular Proliferation and Apoptosis (Non-Clinical Model Organisms or Cell Lines)
While direct studies on this compound are not extensively documented in publicly available literature, research on analogous pyrazole (B372694) derivatives provides significant insights into their potential effects on cellular proliferation and apoptosis. Numerous pyrazole-containing compounds have demonstrated potent anti-proliferative activity against a variety of cancer cell lines. nih.govnih.gov
For instance, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which share the isopropyl structural feature, have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov These compounds induced cell cycle arrest in the S and G2/M phases and triggered apoptosis in various cancer cell lines. nih.gov The apoptotic mechanism was confirmed by the cleavage of PARP-1, downregulation of the anti-apoptotic protein Mcl-1, and activation of caspases. nih.gov
Furthermore, other pyrazole derivatives have been reported to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. ekb.eg Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can activate pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net These findings suggest that pyrazole compounds can modulate key pathways involved in programmed cell death.
The cytotoxic effects of various pyrazole derivatives against different cancer cell lines are summarized in the table below, illustrating the broad anti-proliferative potential of this class of compounds.
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Pyrazole-containing tubulin polymerization inhibitor | K562 (leukemia), A549 (lung) | High potency in inhibiting cell growth | mdpi.com |
| Diarylpyrazole derivatives | HepG2 (liver) | Cell cycle arrest at G2, increased caspase-3 activity | mdpi.com |
| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | Moderate to excellent cytotoxicity | nih.gov |
| Pyrazole carbaldehyde derivatives | MCF7 (breast) | Excellent cytotoxicity | nih.gov |
| Bis-pyrazole derivatives | SMMC7721, SGC7901, HCT116 | Potent inhibition of cell growth | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Target Relationship (STR) Studies
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
The pyrazole ring itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor, which facilitates interactions with various biological targets. nih.gov The substitution pattern on the pyrazole ring significantly influences its biological activity. For instance, in a series of pyrazolo[4,3-d]pyrimidines, the presence of a 3-isopropyl group was a common feature among potent CDK inhibitors. nih.gov
The ethanol (B145695) group at the 4-position of the pyrazole ring introduces a hydroxyl group, which can participate in hydrogen bonding with target proteins. The flexibility of the ethanol side chain may also allow for optimal positioning of the molecule within a binding pocket. While specific pharmacophore models for this compound are not available, general models for anticancer pyrazoles often highlight the importance of hydrophobic and hydrogen-bonding interactions. researchgate.net
The synthesis of various pyrazole analogs allows for the systematic exploration of SAR. For example, the introduction of different substituents at the 5-position of the pyrazole ring can dramatically alter biological activity. In a study of pyrazolo[4,3-d]pyrimidines, various hydroxyalkylamines at the 5-position yielded compounds with low nanomolar IC50 values against CDK2 and CDK5. nih.gov
The synthesis of pyrazole-ethanol derivatives can be achieved through various synthetic routes, often involving the reaction of a substituted hydrazine (B178648) with a β-dicarbonyl compound or an α,β-unsaturated ketone to form the pyrazole core, followed by functionalization at the desired position. nih.gov The design and synthesis of analogs of this compound could involve modifications such as:
Varying the alkyl group at the 5-position to explore the impact of steric bulk and lipophilicity.
Introducing different functional groups on the ethanol side chain to modulate polarity and hydrogen bonding capacity.
Substituting the hydrogen on the pyrazole nitrogen to investigate its role in target binding.
These modifications would provide valuable data for establishing a detailed SAR and for designing more potent and selective compounds.
Research into Anti-Microbial Properties (in vitro Studies)
Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial activity against various bacterial and fungal strains. nih.govnih.govmdpi.commdpi.commdpi.com
The antimicrobial efficacy of pyrazole compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. While specific MIC values for this compound are not reported, studies on other pyrazole derivatives demonstrate their potential. For example, certain pyrazoline derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
The table below presents a summary of the antimicrobial activity of various pyrazole derivatives, indicating the range of susceptible microorganisms and reported MIC values.
| Compound Type | Bacterial Strains | Fungal Strains | MIC Range (µg/mL) | Reference(s) |
| Pyrazoline derivatives | Staphylococcus aureus, Enterococcus spp. | - | 4 - >128 | mdpi.comnih.gov |
| Ferrocenyl-substituted pyrazole | Staphylococcus aureus, Klebsiella pneumoniae | Aspergillus niger, Trichophyton rubrum | Not specified (evaluated by zone of inhibition) | nih.gov |
| Pyrazole-1-sulphonamides | Staphylococcus aureus | Candida albicans | Not specified (evaluated by zone of inhibition) | rsc.org |
| Pyrazole-based compounds | Staphylococcus spp., Enterococcus spp. | - | 4 - >128 | mdpi.com |
| Pyrazole derivatives | Staphylococcus aureus, Escherichia coli | - | Not specified (evaluated by zone of inhibition) | researchgate.net |
Several mechanisms of action have been proposed for the antimicrobial effects of pyrazole derivatives. One of the most significant is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. researchgate.netnih.gov Numerous pyrazole derivatives have been identified as potent inhibitors of these enzymes, leading to bacterial cell death. researchgate.netnih.gov
Another proposed mechanism is the disruption of the bacterial cell wall. nih.gov Some pyrazole-derived compounds have been shown to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Additionally, some pyrazole-containing peptidomimetics have been found to cause cell wall disruption, leading to cytosol leakage and cell lysis. nih.gov
Other potential mechanisms include the inhibition of mitochondrial electron transport, which disrupts ATP formation, a crucial energy molecule for the pathogen. rsc.org
Anti-Inflammatory and Immunomodulatory Research (in vitro Studies)
The pyrazole scaffold is a core component of many biologically active compounds, exhibiting a range of pharmacological effects. In the context of inflammation and immunology, in vitro studies have demonstrated that certain pyrazole derivatives can effectively modulate key pathways involved in the inflammatory response. These activities are primarily investigated through their effects on the production of inflammatory mediators and the function of immune cells.
Research into the anti-inflammatory properties of pyrazole derivatives has extensively focused on their ability to inhibit the production of pro-inflammatory mediators. These signaling molecules, which include cytokines and other inflammatory molecules like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), are crucial in the initiation and propagation of inflammatory responses.
One of the most well-studied pyrazole derivatives is celecoxib (B62257). In vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation, have shown that celecoxib and other pyrazole analogs can significantly reduce the levels of key pro-inflammatory cytokines. For instance, one novel pyrazole compound, referred to as Compound 6c, demonstrated a marked reduction in the secretion of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) researchgate.net. This inhibition is often linked to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression researchgate.net.
Further studies on other pyrazole derivatives have provided quantitative data on their inhibitory effects. For example, a series of triarylpyrazole analogs were evaluated for their ability to inhibit PGE2 and NO production in LPS-stimulated RAW 264.7 macrophages. Two compounds from this series, designated 1f and 1m, were particularly effective at inhibiting PGE2 production, with IC50 values of 7.1 μM and 1.1 μM, respectively queens.org. The same compounds also demonstrated inhibitory effects on NO production queens.org.
The table below summarizes the in vitro inhibitory effects of selected pyrazole derivatives on various pro-inflammatory mediators.
| Compound/Derivative | Cell Line | Stimulant | Mediator Inhibited | IC50 / % Inhibition | Reference |
| Compound 6c | RAW 264.7 | LPS | IL-1β | Significant reduction | researchgate.net |
| TNF-α | Significant reduction | researchgate.net | |||
| IL-6 | Significant reduction | researchgate.net | |||
| Compound 1f | RAW 264.7 | LPS | PGE2 | 7.1 μM | queens.org |
| NO | 11.6% inhibition | queens.org | |||
| Compound 1m | RAW 264.7 | LPS | PGE2 | 1.1 μM | queens.org |
| NO | 37.19% inhibition | queens.org |
These findings highlight the potential of pyrazole-containing compounds to act as potent anti-inflammatory agents by targeting the production of a range of pro-inflammatory molecules at the cellular level.
Beyond the inhibition of inflammatory mediators, pyrazole derivatives have also been shown to modulate the function of key immune cells, such as lymphocytes and macrophages. This immunomodulatory activity is a critical aspect of their potential therapeutic application in inflammatory and autoimmune conditions.
Modulation of Lymphocyte Function:
The proliferation of lymphocytes, particularly T-cells, is a hallmark of the adaptive immune response and can contribute to chronic inflammation. Certain pyrazole derivatives have been found to suppress lymphocyte activity. One such compound, the 3,5-bis(trifluoromethyl)pyrazole derivative known as BTP2, has been shown to potently inhibit the production of interleukin-2 (B1167480) (IL-2) by lymphocytes researchgate.net. IL-2 is a cytokine that is essential for T-cell proliferation. The inhibitory action of BTP2 is linked to its ability to block calcium (Ca2+) influx into lymphocytes, a critical signal for T-cell activation and cytokine production researchgate.net. By modulating intracellular calcium signaling, BTP2 effectively curtails the proliferative response of these immune cells.
Modulation of Macrophage Function:
Macrophages are versatile immune cells that can adopt different activation states, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). The ability of a compound to influence macrophage polarization is a key indicator of its immunomodulatory potential.
Celecoxib has been shown to affect macrophage functions in vitro. For example, studies have demonstrated that celecoxib can enhance the phagocytic capacity of alveolar macrophages aacrjournals.org. Phagocytosis is a crucial process for clearing pathogens and cellular debris. Furthermore, celecoxib has been observed to modulate the production of inflammatory mediators by macrophages, as detailed in the previous section, which is an integral aspect of their activation state. In some contexts, celecoxib has been shown to reduce the activation of dural macrophages, suggesting an ability to dampen pro-inflammatory macrophage responses nih.gov.
The table below provides a summary of the in vitro effects of selected pyrazole derivatives on immune cell functions.
| Compound/Derivative | Immune Cell Type | Effect | Key Findings | Reference |
| BTP2 | Lymphocytes | Inhibition of Cytokine Production | Potently inhibits IL-2 production by blocking Ca2+ influx. | researchgate.net |
| Celecoxib | Alveolar Macrophages | Enhanced Phagocytosis | Increased the phagocytosis of yeast by alveolar macrophages. | aacrjournals.org |
| Celecoxib | Dural Macrophages | Reduced Activation | Attenuated cortical spreading depression-induced macrophage activation. | nih.gov |
These in vitro studies provide compelling evidence that pyrazole derivatives can exert significant immunomodulatory effects by influencing the behavior of key immune cells involved in both innate and adaptive immunity.
Potential Applications in Materials Science and Other Non Biological Fields Research Oriented
Coordination Chemistry and Metal Complexes
The pyrazole (B372694) moiety is a well-established ligand in coordination chemistry, capable of coordinating to metal ions through its sp²-hybridized nitrogen atoms. research-nexus.netnih.govresearchgate.net The presence of the ethanol (B145695) group on the pyrazole ring of 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol introduces a secondary coordination site, allowing it to act as a bidentate ligand. This dual functionality opens up possibilities for the formation of stable chelate rings with metal centers, enhancing the stability of the resulting complexes.
Synthesis and Characterization of Metal Complexes with this compound as a Ligand
The synthesis of metal complexes with this compound as a ligand would likely involve the reaction of the compound with a suitable metal salt in an appropriate solvent. The choice of metal ion, counter-anion, and reaction conditions would influence the stoichiometry and geometry of the resulting complex. research-nexus.netnih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |
| Bidentate (Chelating) | Coordination through a pyrazole nitrogen and the oxygen of the hydroxyl group. | Lanthanides, Transition metals |
| Bidentate (Bridging) | The pyrazole ring bridges two metal centers. | Group 11 and 12 metals |
Luminescent and Magnetic Properties of Derived Metal Complexes
Pyrazole-based ligands are known to form metal complexes with interesting photophysical and magnetic properties. acs.orgresearchgate.netnih.gov The incorporation of this compound into metal complexes could lead to materials with tailored luminescent or magnetic behavior.
The pyrazole ring can act as an "antenna" to absorb light and transfer the energy to a coordinated metal ion, particularly in the case of lanthanide complexes, resulting in characteristic metal-centered luminescence. mdpi.com The efficiency of this energy transfer process and the emission wavelength could be tuned by modifying the substituents on the pyrazole ring.
Table 2: Representative Luminescent Properties of Pyrazole-Based Metal Complexes
| Complex | Emission Maximum (nm) | Quantum Yield (%) | Reference |
| [Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(Xantphos)]⁺ | ~550 | 78 | nih.gov |
| [Ag(3,5-bis(4-alkyloxyphenyl)pyrazole)₂]⁺ | Varies with solvent | Not specified | researchgate.net |
| Tb³⁺ complex with 3-(2-pyridyl)pyrazole | Not specified | 92 | mdpi.com |
Furthermore, metal complexes incorporating pyrazole ligands can exhibit a range of magnetic phenomena, including antiferromagnetic or ferromagnetic coupling between metal centers. acs.orgresearchgate.net The nature and strength of the magnetic interactions are influenced by the distance between the metal ions and the geometry of the bridging ligands. The use of this compound as a ligand could allow for the systematic investigation of magneto-structural correlations in novel polynuclear complexes.
Catalytic Applications of Metal-Pyrazole Complexes
Metal-pyrazole complexes have demonstrated catalytic activity in a variety of organic transformations, including oxidation, hydrogenation, and carbon-carbon coupling reactions. research-nexus.netnih.govresearchgate.net The electronic properties of the pyrazole ligand can be tuned by the substituents on the ring, which in turn influences the catalytic activity of the metal center.
The isopropyl group on the pyrazole ring of this compound may provide steric bulk that could influence the selectivity of catalytic reactions. The hydroxyl group could also participate in the catalytic cycle, for instance, through proton transfer or by acting as a hemilabile coordinating group. Copper(II) complexes of pyrazole-based ligands, for example, have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the active site of the catecholase enzyme. research-nexus.net
Polymer Chemistry and Material Science
The bifunctional nature of this compound, possessing both a polymerizable heterocyclic ring and a reactive hydroxyl group, makes it an interesting candidate for applications in polymer chemistry.
Incorporation into Polymer Backbones as a Monomer
The hydroxyl group of this compound allows it to be used as a monomer in step-growth polymerization reactions. For example, it could react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The pyrazole unit would then be incorporated as a pendant group along the polymer chain.
The presence of the pyrazole moieties could impart specific properties to the resulting polymer, such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. ias.ac.in The latter property could be exploited to create polymer-supported catalysts or materials with tunable optical or magnetic properties.
Use as a Cross-Linking Agent in Polymer Networks
Alternatively, this compound could be used as a cross-linking agent to form polymer networks. If incorporated into a polymer backbone via the pyrazole ring (for instance, through N-alkylation polymerization), the pendant hydroxyl groups would be available for subsequent cross-linking reactions. This could be achieved by reacting the hydroxyl groups with a suitable cross-linking agent, such as a diisocyanate or a melamine-formaldehyde resin.
The resulting cross-linked materials would be expected to exhibit enhanced mechanical properties, such as increased modulus and improved solvent resistance, compared to their linear analogues. The density of cross-linking, and thus the final properties of the material, could be controlled by the concentration of the pyrazole-containing monomer in the initial polymerization step. The pyrazole units within the network could also serve as sites for post-functionalization, for example, by complexation with metal ions to create functional hydrogels or membranes.
Development of Functional Materials with Specific Optical or Electronic Properties
There is currently no published research detailing the synthesis or characterization of functional materials derived from This compound . The potential for this compound to act as a building block for polymers, coordination complexes, or other materials with unique optical or electronic properties has not been investigated. Research into related pyrazole compounds suggests that the pyrazole ring can be a useful ligand for creating photoactive or electroactive materials, but specific data for the title compound is absent.
Supramolecular Chemistry and Self-Assembly
The study of how This compound might participate in the formation of larger, ordered structures through non-covalent interactions is another area lacking investigation.
Design of Hydrogen-Bonded Architectures
The molecule possesses both a hydrogen bond donor (the alcohol -OH group and the pyrazole N-H) and acceptor sites (the pyrazole nitrogen atoms and the alcohol oxygen). This structure suggests a theoretical capacity for forming hydrogen-bonded networks. However, no crystallographic or spectroscopic studies have been published that would confirm or characterize such interactions or the resulting supramolecular architectures.
Exploration of Crystal Engineering Principles
Crystal engineering relies on understanding and controlling intermolecular interactions to design solids with desired properties. Without experimental data on the crystal structure of This compound , any discussion of its application in crystal engineering would be purely speculative. There are no reports on its solid-state packing, polymorphism, or its use as a co-former in creating multi-component crystals.
Sensor Technology Research
The potential for This compound to be used in the development of chemical sensors is also an unresearched area.
Development of Chemo-Sensors for Specific Analytes
There are no studies demonstrating the use of this compound as a receptor molecule for the detection of specific ions or molecules. The design of a chemo-sensor would require modifying the molecule to include a signaling unit and then testing its binding affinity and selectivity for various analytes, none of which has been reported.
Optical or Electrochemical Sensing Mechanisms
Given the lack of research into its use as a chemo-sensor, there is no information on potential sensing mechanisms. Whether it could be part of a system that signals binding through a change in fluorescence (optical) or a change in current/potential (electrochemical) is unknown.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods like cyclization and condensation reactions. researchgate.net However, the future of synthesizing compounds such as 2-(5-isopropyl-1H-pyrazol-4-yl)ethan-1-ol lies in the adoption of green and sustainable chemistry principles. nih.govcitedrive.com The goal is to develop methodologies that are not only high-yielding and atom-economical but also environmentally benign. nih.gov
Key areas of development include:
Green Solvents and Catalysts: Research is increasingly focused on replacing hazardous organic solvents with greener alternatives like water or biodegradable solvents. researchgate.netthieme-connect.com The use of recyclable catalysts, such as nano-ZnO, and Lewis acid catalysts like lithium perchlorate, can significantly reduce waste and environmental impact. mdpi.com
Flow Chemistry: Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. mdpi.com This technology allows for precise control over reaction conditions, which can lead to higher yields and purity. The development of modular flow systems could enable the multi-step synthesis of complex pyrazole derivatives in an automated fashion. mdpi.com
Energy-Efficient Reactions: Methodologies like microwave-assisted synthesis represent a shift towards more energy-efficient processes. researchgate.net These techniques can dramatically reduce reaction times and improve yields.
| Synthetic Strategy | Advantages | Key Focus Areas |
| Green Chemistry | Reduces environmental impact, operationally simple, atom-economical. researchgate.netnih.gov | Use of green solvents (e.g., water), recyclable catalysts, and renewable energy sources. nih.govthieme-connect.com |
| Flow Chemistry | Enhanced safety, scalability, and process control; potential for automation. mdpi.com | Development of modular systems for multi-step synthesis, integration of real-time analysis. mdpi.com |
| Multicomponent Reactions | High efficiency, atom economy, and reduced number of synthetic steps. researchgate.netresearchgate.net | Designing one-pot transformations that build molecular complexity quickly. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net For this compound, these computational tools offer powerful capabilities for accelerating research and development.
Emerging applications include:
Generative de Novo Design: AI algorithms, particularly deep learning models like recurrent neural networks (RNNs), can generate novel molecular structures with desired properties. nih.gov This approach could be used to design analogues of this compound with enhanced biological activity or improved pharmacokinetic profiles.
Virtual Screening and Activity Prediction: AI can screen vast virtual libraries of compounds to identify promising candidates for specific biological targets. nih.govresearchgate.net By training models on existing data for pyrazole derivatives, researchers can predict the potential activities of new compounds, saving significant time and resources in the lab. A recent study demonstrated the use of deep learning and molecular docking to screen a library of over 60,000 pyrazole-based structures to identify potential inhibitors for the SARS-CoV-2 main protease. nih.gov
Synthesis Planning: AI-powered retrosynthesis tools can predict viable synthetic routes for complex molecules, helping chemists design more efficient and practical synthesis strategies. researchgate.net
| AI/ML Application | Description | Potential Impact |
| Generative Models | Algorithms create novel chemical structures based on learned patterns and desired properties. nih.govspringernature.com | Accelerates the discovery of new lead compounds and scaffold hopping. |
| Virtual Screening | Computational methods to screen large compound libraries against biological targets. nih.gov | Reduces the number of compounds that need to be synthesized and tested experimentally. |
| Property Prediction | ML models predict physicochemical properties, biological activity, and toxicity. nih.gov | Enables early-stage optimization and reduces late-stage failures in drug development. |
Exploration of New Biological Targets and Pathways in Fundamental Research
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. globalresearchonline.netresearchgate.netresearchgate.net A key future direction for this compound is the systematic exploration of its potential biological targets and mechanisms of action.
Research should focus on:
Target Deconvolution: Identifying the specific enzymes, receptors, or nucleic acids with which the compound interacts. researchgate.net The unique structure of the pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, allows it to bind effectively to various biological targets. nih.gov
Phenotypic Screening: Testing the compound across a wide range of cell-based assays to uncover unexpected biological activities and new therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how specific structural modifications influence biological activity. researchgate.net This is crucial for optimizing the compound into a potent and selective drug candidate.
Given the known activities of related pyrazole compounds, potential therapeutic areas for investigation include oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.gov
Advanced Characterization Techniques for Dynamic Processes
Understanding the structure and behavior of a molecule is fundamental to harnessing its potential. While standard characterization techniques like NMR, IR, and mass spectrometry are essential for confirming the synthesis of compounds, future research will leverage more advanced methods to study dynamic processes. slideshare.netekb.egrsc.org
Future avenues in characterization include:
Computational Chemistry: Quantum chemistry methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and molecular orbital properties of pyrazole derivatives. researchgate.net These calculations can help rationalize experimental findings and predict molecular behavior.
Crystallography: Single-crystal X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for understanding how a molecule interacts with its biological target. nih.gov
In-situ Spectroscopy: Techniques that monitor reactions in real-time can provide detailed mechanistic insights, which is particularly valuable for optimizing novel synthetic methodologies like flow chemistry.
Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Innovation
The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. The advancement of research on this compound and related compounds will be significantly enhanced through partnerships that bridge different fields of expertise.
Key opportunities for collaboration include:
Academia-Industry Partnerships: Collaborations between university researchers and pharmaceutical companies can facilitate the translation of fundamental discoveries into tangible therapeutic applications.
Chemistry and Biology: Close collaboration between synthetic chemists, who design and create new molecules, and biologists, who evaluate their pharmacological effects, is essential for efficient drug discovery.
Data Science and Chemistry: Integrating the expertise of data scientists is crucial for leveraging AI and machine learning to its full potential in compound design and analysis. nih.gov
Special issues in scientific journals dedicated to pyrazole chemistry highlight the vibrant and collaborative nature of this research area, fostering connections that drive innovation. nih.govmdpi.com Such interdisciplinary efforts will be paramount in exploring the full therapeutic and material science potential of pyrazole derivatives.
Q & A
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites (e.g., COX-2 or kinases). Validate with mutagenesis data .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR Models : Corrogate substituent effects (e.g., isopropyl vs. ethyl groups) on bioactivity using Hammett or Hansch parameters .
What are the critical parameters for ensuring reproducibility in the synthesis of pyrazole-based compounds like this one?
Q. Basic Research Focus
- Reagent Purity : Use freshly distilled hydrazine hydrate (≥99%) to avoid side reactions .
- Temperature Control : Maintain reflux within ±2°C (e.g., 80°C for ethanol-based reactions) .
- Workup Consistency : Acidify to pH 2–3 with HCl to precipitate products uniformly .
What approaches are effective in determining the stereochemical configuration of chiral analogs of this compound?
Q. Advanced Research Focus
- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to separate enantiomers .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models .
- X-ray Anomalous Dispersion : Employ Cu-Kα radiation to resolve absolute configuration via Bijvoet differences .
How does the presence of the isopropyl group influence the compound's physicochemical properties and reactivity?
Q. Basic Research Focus
- Lipophilicity : Increases logP by ~0.5 units compared to unsubstituted pyrazoles (measured via shake-flask method) .
- Steric Effects : Hinders nucleophilic attack at the pyrazole C-4 position, reducing alkylation side reactions .
- Solubility : Low aqueous solubility (≤1 mg/mL) necessitates DMSO or PEG-400 formulations for in vitro assays .
In metabolic pathway studies, what techniques are used to track the compound's stability and transformation products in biological systems?
Q. Advanced Research Focus
- LC-MS/MS : Monitor hepatic microsomal incubations (e.g., human CYP3A4) to identify phase I metabolites (e.g., hydroxylation at C-5) .
- Stable Isotope Labeling : Synthesize 13C-labeled analogs to trace metabolic fate via isotope ratio mass spectrometry .
- Reactive Intermediate Trapping : Use glutathione or potassium cyanide to capture electrophilic metabolites in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
